1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a methoxy group, two methyl groups, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the sulfonylation of 2-methoxy-4,5-dimethylbenzene using sulfonyl chloride in the presence of a base. This intermediate is then reacted with piperidine-4-carboxylic acid under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the sulfonyl group may produce a sulfide derivative.
Scientific Research Applications
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with biological membranes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperidine-4-methanol: Contains a methanol group instead of a carboxylic acid.
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperidine-4-amine: Features an amine group instead of a carboxylic acid.
Uniqueness
1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-10-8-13(21-3)14(9-11(10)2)22(19,20)16-6-4-12(5-7-16)15(17)18/h8-9,12H,4-7H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPYCIDKAYJHDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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